7-Bromo-6-methylpyrido[2,3-b]pyrazine
Overview
Description
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 857203-29-3 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes 7-Bromo-6-methylpyrido[2,3-b]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one method, Pd-catalyzed C-N Buchwald-Hartwig cross-coupling was used to synthesize several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .Molecular Structure Analysis
The InChI code for 7-Bromo-6-methylpyrido[2,3-b]pyrazine is 1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 . This indicates the presence of a bromine atom, a methyl group, and a pyrido[2,3-b]pyrazine core in the molecule.Physical And Chemical Properties Analysis
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a powder that is stored at room temperature . Its molecular weight is 224.06 .Scientific Research Applications
- Field : Physics and Material Science .
- Application : Pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards NLO technological applications .
- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .
- Field : Biochemistry and Molecular Biology .
- Application : Pyrido[2,3-b]pyrazine derivatives are utilized for the first time in electrochemical sensing of DNA .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
- Field : Pharmacology .
- Application : Pyrido[2,3-b]pyrazine derivatives are utilized for in vitro antioxidant and antiurease activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Nonlinear Optical (NLO) Technological Applications
Electrochemical DNA Sensing
Antioxidant and Antiurease Activity
- Field : Material Science .
- Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are used for high-performance OLEDs .
- Method : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
- Field : Biochemistry .
- Application : 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
High-Performance OLEDs
Kinase Inhibition
- Agriculture
- Field : Agriculture .
- Application : Pyrrolopyrazine derivatives are known as key N-heterocycles with potential use in agriculture .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
Pyridopyrimidine derivatives, including 7-Bromo-6-methylpyrido[2,3-b]pyrazine, have shown potential in various therapeutic applications . They have been studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, further exploration of these compounds, including their synthesis, biological activities, and mechanisms of action, could be beneficial for medicinal chemistry research .
properties
IUPAC Name |
7-bromo-6-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIJVDABCQHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652840 | |
Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
CAS RN |
857203-29-3 | |
Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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